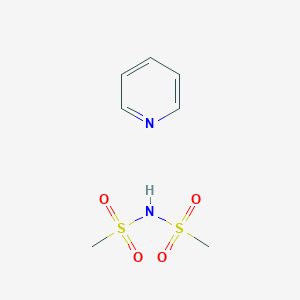![molecular formula C9H11ClOS B14376997 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene CAS No. 88023-84-1](/img/structure/B14376997.png)
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a methoxymethyl group attached to a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene typically involves the chlorination of a benzene derivative followed by the introduction of the methoxymethyl and methylsulfanyl groups. One common method is the nucleophilic substitution reaction where a benzene ring is first chlorinated, and then the methoxymethyl group is introduced using a suitable reagent such as methoxymethyl chloride. The methylsulfanyl group can be added through a thiolation reaction using a reagent like methylthiol .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzene derivatives, methyl-substituted benzene derivatives.
Substitution: Phenol derivatives.
Applications De Recherche Scientifique
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene involves its interaction with molecular targets through various pathways:
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylbenzene: Similar structure but lacks the methoxymethyl and methylsulfanyl groups.
1-Chloro-4-methoxybenzene: Contains a methoxy group instead of the methoxymethyl and methylsulfanyl groups.
1-Chloro-4-(methylsulfonyl)methylbenzene: Contains a methylsulfonyl group instead of the methylsulfanyl group.
Uniqueness: 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene is unique due to the presence of both the methoxymethyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
88023-84-1 |
|---|---|
Formule moléculaire |
C9H11ClOS |
Poids moléculaire |
202.70 g/mol |
Nom IUPAC |
1-chloro-4-(methylsulfanylmethoxymethyl)benzene |
InChI |
InChI=1S/C9H11ClOS/c1-12-7-11-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
Clé InChI |
GMFAYDTZFNQFSI-UHFFFAOYSA-N |
SMILES canonique |
CSCOCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


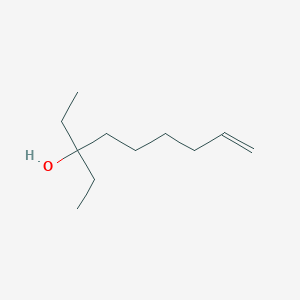
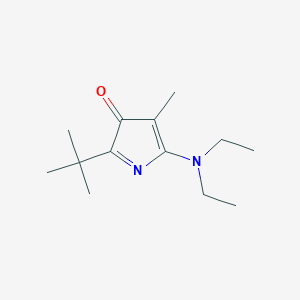
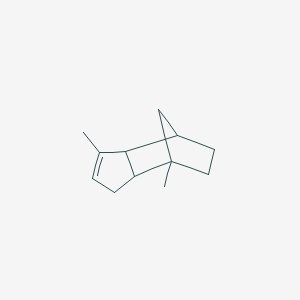
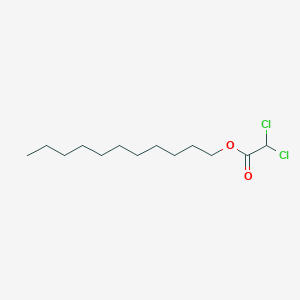

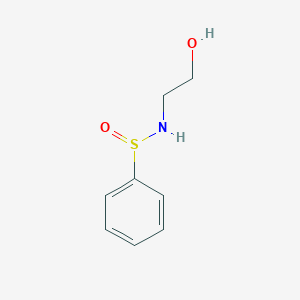

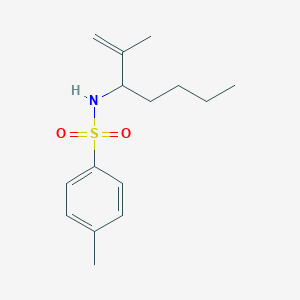
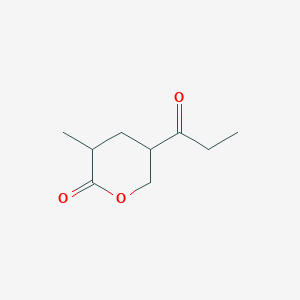
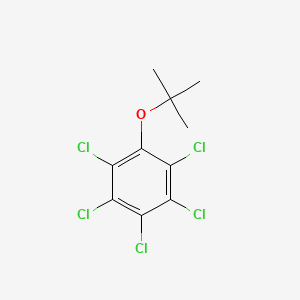
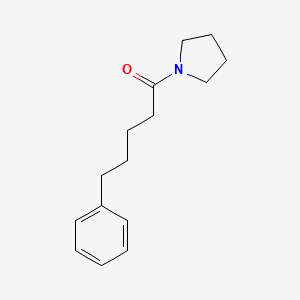

![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
